molecular formula C34H26P2 B1270871 1,8-Bis(diphenylphosphino)naphthalene CAS No. 153725-04-3

1,8-Bis(diphenylphosphino)naphthalene

Cat. No.: B1270871
CAS No.: 153725-04-3
M. Wt: 496.5 g/mol
InChI Key: QOXZKPURCFVBRR-UHFFFAOYSA-N
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Description

1,8-Bis(diphenylphosphino)naphthalene is an organophosphorus compound with the molecular formula C₃₄H₂₆P₂. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry. The compound is known for its rigid structure, which helps in forming stable complexes with metals.

Mechanism of Action

Target of Action

The primary target of 1,8-Bis(diphenylphosphino)naphthalene is dihydrogen . This compound acts as a “frustrated Lewis pair” with B(C6F5)3, and it serves as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .

Mode of Action

This compound interacts with its target, dihydrogen, through a process known as heterolytic dihydrogen activation . This process involves the reversible activation of dihydrogen, which allows the compound to serve as an active catalyst for the hydrogenation of silyl enol ethers .

Biochemical Pathways

The compound’s interaction with dihydrogen affects the hydrogenation pathway of silyl enol ethers . The downstream effects of this interaction include the conversion of silyl enol ethers into other compounds through a hydrogenation process .

Pharmacokinetics

Its ability to act as a catalyst under mild reaction conditions suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the hydrogenation of silyl enol ethers . This results in the transformation of these ethers into other compounds, which can have various effects depending on the specific context and environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to reversibly activate dihydrogen suggests that the presence and concentration of dihydrogen in the environment could impact its action . Additionally, the compound’s role as a catalyst for the hydrogenation of silyl enol ethers indicates that the presence and concentration of these ethers could also affect its efficacy .

Biochemical Analysis

Biochemical Properties

1,8-Bis(diphenylphosphino)naphthalene plays a significant role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been shown to interact with metal ions, facilitating catalytic processes in biochemical reactions . The nature of these interactions often involves the formation of coordination bonds between the phosphorus atoms of this compound and the metal ions or active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound has been observed to affect the hydrogenation reactions within cells, impacting metabolic pathways and energy production . Additionally, this compound can alter the function of cell membranes by interacting with membrane-bound proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming coordination complexes with metal ions and enzymes. These complexes can either inhibit or activate the enzymatic activity, depending on the specific biochemical context . The compound’s ability to form stable complexes with metal ions is crucial for its role in catalytic processes, such as hydrogenation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by exposure to air and moisture, leading to degradation and reduced efficacy . Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over extended periods due to degradation . In vivo studies have also indicated that the compound’s impact on cellular function can vary over time, with potential long-term effects on metabolic pathways and cellular health .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance enzymatic activity and promote beneficial biochemical reactions . At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings highlight the importance of careful dosage control in experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion catalysis. It interacts with enzymes and cofactors that facilitate redox reactions and other catalytic processes . The compound’s role in hydrogenation reactions is well-documented, where it acts as a catalyst in the conversion of substrates to products . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its affinity for metal ions and its ability to form stable complexes with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to organelles involved in metabolic processes, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . The subcellular localization of this compound can influence its efficacy in biochemical reactions and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(diphenylphosphino)naphthalene can be synthesized through a reaction involving 1,8-dibromonaphthalene and diphenylphosphine. The reaction typically occurs in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(diphenylphosphino)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

Scientific Research Applications

1,8-Bis(diphenylphosphino)naphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand but with a more flexible structure.

    1,1’-Bis(diphenylphosphino)ferrocene: A rigid ligand with a ferrocene backbone.

    1,2-Bis(diphenylphosphino)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

1,8-Bis(diphenylphosphino)naphthalene is unique due to its rigid naphthalene backbone, which provides greater stability to the metal complexes it forms. This rigidity can enhance the selectivity and efficiency of catalytic processes compared to more flexible ligands .

Properties

IUPAC Name

(8-diphenylphosphanylnaphthalen-1-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXZKPURCFVBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239437
Record name 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153725-04-3
Record name 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153725-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-(Diphenylphosphino)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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